Pentachloropseudilin

Description

Structure

3D Structure

Properties

CAS No. |

69640-38-6 |

|---|---|

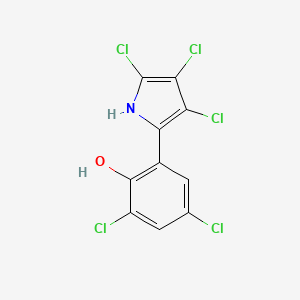

Molecular Formula |

C10H4Cl5NO |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2,4-dichloro-6-(3,4,5-trichloro-1H-pyrrol-2-yl)phenol |

InChI |

InChI=1S/C10H4Cl5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H |

InChI Key |

FBRLLYYPGGXCKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

69640-38-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pentachloropseudilin; PClP; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Origin of Pentachloropseudilin

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the origin of Pentachloropseudilin (PClP), a halogenated natural product. It covers its initial discovery from a microbial source, its subsequent chemical synthesis for structural confirmation, and key experimental methodologies.

Discovery and Natural Source

This compound (PClP), a chlorinated phenylpyrrole compound, is a natural product first isolated from the fermentation broth and mycelium of a terrestrial actinomycete, Actinoplanes sp. (ATCC 33002)[1][2][3]. Actinomycetes are a group of Gram-positive bacteria renowned for their filamentous structure and their prolific ability to produce a wide array of bioactive secondary metabolites, including many clinically significant antibiotics. The discovery of PClP is a direct result of screening programs targeting these microorganisms for novel chemical entities.

The general process for discovering such a compound involves the isolation of the source organism from its natural habitat, followed by cultivation and extraction to identify its metabolic products.

Generalized Workflow for Isolation and Identification

The discovery pipeline for a natural product like this compound from a soil microorganism follows a structured, multi-step process. This workflow begins with environmental sampling and progresses through microbial isolation, cultivation, chemical extraction, and finally, structural elucidation of the bioactive compound.

Caption: Workflow from soil sample to purified natural product.

Structural Confirmation via Chemical Synthesis

While PClP was first identified from a natural source, its definitive structure was confirmed through total chemical synthesis[1][2][4]. This is a critical step in natural product research, as it verifies the proposed structure and provides a scalable method for producing the compound and its analogues for further study. An efficient synthesis of PClP has been achieved using a silver(I)-catalyzed cyclization of N-tosylhomopropargylamines to form the core pyrrole ring system[3][5].

High-Level Synthesis Logic

The chemical synthesis provides an alternative and often more scalable route to obtaining PClP compared to fermentation. The process involves a series of controlled chemical reactions to build the complex molecule from simpler, commercially available starting materials.

Caption: High-level logic of PClP's total chemical synthesis.

Biological Activity and Quantitative Data

This compound exhibits broad antimicrobial activity against bacteria, protozoa, and fungi[1]. More detailed research has identified it as a potent, reversible, and allosteric inhibitor of class-1 myosins (Myo1s) and a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway[1][5][6].

Inhibition of Myosin ATPase Activity

PClP significantly inhibits the actin-activated ATP turnover for members of myosin classes 1, 2, and 5, with the most potent inhibition observed for class-1 myosins[5]. No significant inhibition is seen with class-6 and class-7 myosins[5][6].

| Myosin Isoform Target | IC₅₀ Value (μM) | Source(s) |

| Mammalian Class-1 Myosins | 1 - 5 | [5][6] |

| Class-2 and Class-5 Myosins | > 90 | [5][6] |

| Class-6 and Class-7 Myosins | No inhibition observed | [5][6] |

Inhibition of TGF-β Signaling

PClP is a potent inhibitor of TGF-β-stimulated signaling, blocking Smad2/3 phosphorylation and subsequent cellular responses like epithelial to mesenchymal transition (EMT)[1][7].

| Signaling Pathway/Process | Cell Lines | IC₅₀ Value (μM) | Source(s) |

| TGF-β-stimulated Signaling | A549, HepG2, Mv1Lu | 0.1 - 0.2 | [7] |

| PAI-1 Promoter Activation | A549, HepG2, Mv1Lu | ~0.1 | [7] |

PClP Mechanism in TGF-β Inhibition

PClP inhibits TGF-β signaling by accelerating the turnover of the cell-surface type II TGF-β receptor (TGFβRII). It promotes a caveolae-mediated internalization of the receptor, leading to its degradation primarily by the lysosomal pathway. This reduction in surface receptors renders the cells less responsive to TGF-β stimulation[1].

Caption: PClP accelerates TGF-β receptor internalization and degradation.

Key Experimental Protocols

Protocol for Isolation of Actinomycetes from Soil

This protocol is a generalized methodology based on standard practices for isolating actinomycetes, the bacterial group from which Actinoplanes sp. originates.

-

Sample Collection: Collect 10 g of a soil sample and suspend it in 100 ml of sterile physiological water (0.9% NaCl)[8].

-

Pre-treatment: To reduce the population of non-actinomycete bacteria, apply a heat treatment in a water bath at 50-55°C for 60 minutes with agitation[8].

-

Serial Dilution: Prepare serial 10-fold dilutions of the pre-treated soil suspension using sterile 0.9% saline solution[8].

-

Plating: Plate the dilutions in triplicate onto a selective medium such as Casein Starch Agar (CSA). The medium should be supplemented with antifungal (e.g., Fluconazole, 25 µg/ml) and antibacterial (e.g., Ampicillin, 20 µg/ml) agents to inhibit contaminant growth[8].

-

Incubation: Incubate the plates at 28-30°C for 4 to 6 weeks, observing for the appearance of characteristic chalky, filamentous colonies typical of actinomycetes[8].

-

Purification: Recognize and select actinomycete isolates based on their distinct morphology. Purify the selected isolates by successive streaking on a suitable medium like International Streptomyces Project 2 (ISP2) agar[8].

Protocol for Actin-Activated Mg²⁺-ATPase Assay

This assay is used to measure the effect of compounds like PClP on the enzymatic activity of myosin motors.

-

Assay Buffer Preparation: Prepare a buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, and 4 mM MgCl₂[5].

-

Reaction Mixture: The assay is performed at 25°C using an NADH-coupled assay system. The reaction mixture should contain the assay buffer, 20 µM F-actin, and 1 mM ATP[5].

-

Compound Incubation: Add PClP (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is constant across all samples, e.g., 2.5%) to the reaction mixture in the absence of nucleotide (ATP)[5]. Incubate for 20 minutes to allow for binding to the myosin[5].

-

Initiation and Measurement: Start the reaction by adding ATP. Measure the rate of ATP hydrolysis by monitoring the decrease in NADH absorbance at 340 nm[5].

-

Data Analysis: Correct the data for NADH absorption at 340 nm. Express the results as relative myosin ATPase activity (as a percentage of the control without inhibitor). Determine IC₅₀ values by fitting the dose-response data to a sigmoidal function using appropriate software (e.g., Origin 8)[4][5].

References

- 1. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Isolation, and Characterization of Pentachloropseudilin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentachloropseudilin (PClP), also known as Antibiotic A 15104 Y, is a potent, halogenated phenylpyrrole natural product. Initially identified for its broad-spectrum antimicrobial properties, subsequent research has revealed its highly specific and potent inhibitory effects on key mammalian cellular processes. This document provides a comprehensive technical overview of the discovery of this compound from its microbial source, detailed protocols for its isolation and biological evaluation, and a summary of its activity. PClP has emerged as a critical research tool and a potential therapeutic lead, primarily due to its dual function as a selective allosteric inhibitor of class-1 myosins and a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Discovery and Source Organism

This compound was first isolated from the fermentation broth of Actinoplanes sp. (strain ATCC33002).[1][2] While the user's query specified a marine origin, the primary literature identifies Actinoplanes as a genus of terrestrial actinomycetes. It is a Gram-positive, filamentous bacterium known for producing a wide array of secondary metabolites. The structure of this compound was confirmed through chemical synthesis.[1]

Quantitative Data on Biological Activity

The biological activities of this compound are summarized in the following tables, providing quantitative metrics of its efficacy as a myosin inhibitor, a TGF-β signaling modulator, and an antimicrobial agent.

Table 1: Inhibition of Myosin ATPase Activity

| Myosin Isoform Target | Species of Origin | IC50 Value (μM) | Reference(s) |

| Myosin-1B | Dictyostelium discoideum | 1.0 | [3] |

| Myosin-1b | Rattus norvegicus | 5.0 | [3] |

| Myosin-1c | Rattus norvegicus | 5.6 | [3] |

| Myosin-2 | Dictyostelium discoideum | 126 | [3] |

| Myosin-2 | Oryctolagus cuniculus | 91 | [3] |

| Myosin-5b | Dictyostelium discoideum | 99 | [3] |

| Myosin-6 | Human | No inhibition (>100 μM) | [3][4] |

| Myosin-7a | Human | No inhibition (>100 μM) | [3][4] |

Table 2: Inhibition of TGF-β Signaling

| Assay | Cell Line(s) | IC50 Value (μM) | Reference(s) |

| TGF-β-stimulated Smad2/3 Phosphorylation | A549, HepG2, Mv1Lu | 0.1 | [1] |

| Plasminogen Activator Inhibitor-1 (PAI-1) Promoter Activation | A549, HepG2, Mv1Lu | 0.1 | [1] |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)

| Organism | Strain | MIC Value (μg/mL) | Reference(s) |

| Staphylococcus aureus | NCTC8325 | 0.125 | [5] |

| Bacillus subtilis | 168 | 0.25 | [5] |

| Escherichia coli | (various) | > 64 (Weak activity) | [5] |

| Pseudomonas aeruginosa | (various) | > 64 (Weak activity) | [5] |

| Candida albicans | (various) | Data not available | |

| Protozoa, Fungi, Yeast | (various) | Broad activity reported | [1] |

Experimental Protocols

Detailed methodologies for the fermentation, isolation, and biological evaluation of this compound are provided below.

Protocol for Fermentation, Extraction, and Isolation

This protocol describes a general procedure for the production and purification of this compound from Actinoplanes sp. based on standard methods for actinomycete secondary metabolites.

-

Inoculum Preparation:

-

Prepare a seed culture medium (e.g., ISP Medium 2: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH adjusted to 7.2).

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a lyophilized culture or a mature slant of Actinoplanes sp. (ATCC33002).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

-

-

Production Fermentation:

-

Prepare a production medium (e.g., a complex medium containing soluble starch, yeast extract, peptone, and inorganic salts).

-

Inoculate a 10 L fermenter containing 8 L of production medium with 5% (v/v) of the seed culture.

-

Maintain fermentation conditions at 28°C, with aeration and agitation, for 7-10 days. Monitor pH and secondary metabolite production via HPLC analysis of small samples.

-

-

Extraction:

-

Harvest the whole fermentation broth.

-

Adjust the pH of the broth to ~4.0 using hydrochloric acid.

-

Perform a solvent extraction using an equal volume of ethyl acetate. Agitate vigorously for 1-2 hours.

-

Separate the organic (ethyl acetate) layer from the aqueous layer and mycelial mass. Repeat the extraction on the aqueous layer to maximize yield.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oily residue.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of increasing polarity, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC. Pool fractions containing the compound of interest.

-

Preparative HPLC: Further purify the enriched fractions using a reversed-phase C18 preparative HPLC column.

-

Use an isocratic or gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to elute the pure compound.

-

Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the purified compound as a crystalline solid.

-

Protocol for Myosin ATPase Activity Assay

This protocol is used to determine the IC50 of this compound against various myosin isoforms.

-

Reagents and Buffer Preparation:

-

Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 4 mM MgCl₂.

-

Myosin Stock: Purified myosin motor domain construct at a known concentration.

-

F-actin: Polymerized and stabilized filamentous actin.

-

NADH-coupled Assay Mix: Prepare a solution in Assay Buffer containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

ATP Solution: 100 mM ATP in water, pH neutralized.

-

PClP Stock: 10 mM this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the Assay Buffer, NADH-coupled assay mix, F-actin (e.g., to a final concentration of 20 µM), and the myosin enzyme.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. The final DMSO concentration should be constant across all wells (e.g., 2.5%).

-

Incubate the plate at 25°C for 20 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader in kinetic mode at 25°C.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

-

Protocol for TGF-β Signaling Inhibition Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the phosphorylation of Smad2/3, a key step in TGF-β signaling.

-

Cell Culture and Treatment:

-

Culture a responsive cell line (e.g., A549 human lung carcinoma cells) in appropriate media until they reach ~80% confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 1 µM) or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 100 pM) for 30-60 minutes. A non-stimulated control should be included.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2/3 (p-Smad2/3).

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities to determine the reduction in Smad2/3 phosphorylation as a function of this compound concentration.

-

Visualizations: Workflows and Signaling Pathways

Diagram: Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Diagram: TGF-β Signaling Inhibition by this compound

Caption: PClP inhibits TGF-β signaling by accelerating TβRII degradation.

References

- 1. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Marine Antibiotic: A Technical Guide to the Putative Pentachloropseudilin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloropseudilin, a potent chlorinated phenylpyrrole antibiotic first isolated from Actinoplanes sp. ATCC33002, has garnered significant interest for its broad-spectrum antimicrobial activity. Despite its discovery, the complete enzymatic pathway responsible for its biosynthesis remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing heavily on the well-characterized pathway of its brominated analogue, pentabromopseudilin, from marine bacteria such as Pseudoalteromonas phenolica and Pseudoalteromonas luteoviolaceus. By examining the genetic and biochemical data available for the pentabromopseudilin (bmp) gene cluster, we propose a putative biosynthetic pathway for this compound, detailing the key enzymatic steps, intermediate compounds, and the requisite experimental protocols to validate this model. This document serves as a foundational resource for researchers aiming to further investigate this pathway for applications in synthetic biology, drug discovery, and the development of novel antimicrobial agents.

Introduction

This compound is a halogenated natural product with significant antimicrobial properties. While its total synthesis has been achieved, the biological production mechanism within its native producer, Actinoplanes sp., is not yet fully described in scientific literature. In contrast, the biosynthetic pathway of the structurally similar pentabromopseudilin, produced by marine proteobacteria, has been a subject of detailed investigation. These studies have revealed a unique convergent pathway involving a series of enzymatic reactions, including halogenation and cross-coupling. This guide leverages the knowledge of the pentabromopseudilin pathway to construct a predictive model for this compound biosynthesis, offering a roadmap for future research and pathway elucidation.

The Putative this compound Biosynthetic Pathway

Based on the elucidated biosynthesis of pentabromopseudilin, we propose a convergent biosynthetic pathway for this compound, originating from two distinct branches: the formation of a chlorinated pyrrole moiety and a chlorinated phenol moiety.

Proposed Biosynthesis of the Chlorinated Pyrrole Moiety

The pyrrole ring of pentabromopseudilin is derived from L-proline.[1][2][3] We hypothesize a similar origin for the chlorinated pyrrole of this compound. The key enzymatic steps are proposed as follows:

-

Proline Activation: L-proline is likely activated by a proline adenyl transferase and loaded onto an acyl carrier protein (ACP).

-

Oxidation: A flavin-dependent dehydrogenase is proposed to oxidize the proline ring to form a pyrrole ring while still attached to the ACP.

-

Halogenation: A flavin-dependent halogenase is predicted to catalyze the exhaustive chlorination of the pyrrole ring. In the case of pentabromopseudilin, a single halogenase, Bmp2, is responsible for a unique tetrabromination.[4][5] A homologous enzyme is likely responsible for the chlorination in the this compound pathway.

-

Dehalogenation and Release: A specialized dehalogenase, homologous to Bmp8 in the pentabromopseudilin pathway, may remove a chlorine atom from a fully chlorinated pyrrole intermediate to generate 2,3,4-trichloropyrrole.[5] This step is followed by the release of the trichloropyrrole from the ACP.

Proposed Biosynthesis of the Chlorinated Phenol Moiety

The phenyl ring of pentabromopseudilin originates from the shikimic acid pathway, with p-hydroxybenzoic acid (4-HBA) serving as a direct precursor.[1][6] The proposed pathway for the chlorinated phenol component is as follows:

-

Chorismate Conversion: Chorismate, an intermediate of the shikimate pathway, is converted to 4-HBA by a chorismate lyase.

-

Halogenation: A flavin-dependent halogenase catalyzes the dichlorination of 4-HBA to yield 2,4-dichlorophenol.

Final Assembly

The final step in the proposed pathway is the coupling of the two chlorinated precursors, 2,3,4-trichloropyrrole and 2,4-dichlorophenol, to form this compound. In the pentabromopseudilin pathway, this cross-coupling is catalyzed by a cytochrome P450 enzyme, Bmp7.[4] A similar enzymatic activity is anticipated to complete the synthesis of this compound.

Key Enzymes in the Putative Pathway

The following table summarizes the key enzymes predicted to be involved in the this compound biosynthetic pathway, with their functions inferred from the homologous pentabromopseudilin pathway.

| Putative Enzyme | Homolog in Pentabromopseudilin Pathway | Proposed Function |

| Proline Adenyl Transferase | Bmp4 | Activates and loads L-proline onto the ACP |

| Acyl Carrier Protein (ACP) | Bmp1 (ACP domain) | Carries the growing pyrrole intermediate |

| Flavin-dependent Dehydrogenase | Bmp3 | Oxidizes the proline ring to a pyrrole ring |

| Flavin-dependent Halogenase (Pyrrole) | Bmp2 | Catalyzes the tetrachlorination of the pyrrole ring |

| Thioredoxin-like Dehalogenase | Bmp8 | Removes a chlorine atom from the tetrachlorinated pyrrole |

| Thioesterase | Bmp1 (TE domain) | Releases the trichloropyrrole from the ACP |

| Chorismate Lyase | Bmp6 | Converts chorismate to 4-hydroxybenzoic acid |

| Flavin-dependent Halogenase (Phenol) | Bmp5 | Catalyzes the dichlorination of 4-hydroxybenzoic acid |

| Cytochrome P450 | Bmp7 | Catalyzes the cross-coupling of the chlorinated pyrrole and phenol |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of experiments are required. The following protocols are adapted from methodologies used in the study of other natural product biosyntheses.

Identification and Sequencing of the Biosynthetic Gene Cluster

-

Objective: To identify the gene cluster responsible for this compound production in Actinoplanes sp. ATCC33002.

-

Methodology:

-

Genome Sequencing: Perform whole-genome sequencing of Actinoplanes sp. ATCC33002 using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative secondary metabolite biosynthetic gene clusters.

-

Homology Search: Perform BLAST (Basic Local Alignment Search Tool) searches against the identified clusters using the protein sequences from the pentabromopseudilin (bmp) gene cluster as queries to identify the homologous this compound (pcp) gene cluster.

-

Gene Inactivation and Heterologous Expression

-

Objective: To functionally characterize the genes within the putative pcp cluster.

-

Methodology:

-

Gene Knockout: Create targeted gene knockouts of individual genes within the putative pcp cluster in Actinoplanes sp. ATCC33002 using CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the accumulation of biosynthetic intermediates or the abolishment of this compound production.

-

Heterologous Expression: Clone the entire putative pcp gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or E. coli, to confirm that the cluster is sufficient for this compound production. Individual genes or subsets of genes can also be expressed to characterize the function of specific enzymes and isolate intermediates.

-

In Vitro Enzyme Assays

-

Objective: To determine the specific function of individual enzymes in the pathway.

-

Methodology:

-

Protein Expression and Purification: Overexpress and purify individual enzymes from the pcp cluster in E. coli.

-

Substrate Feeding: Conduct in vitro assays with the purified enzymes and hypothesized substrates (e.g., L-proline, 4-HBA, chlorinated intermediates) and necessary co-factors (e.g., FADH₂, NAD(P)H, O₂).

-

Product Identification: Analyze the reaction products using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation.

-

Visualizations

Putative this compound Biosynthetic Pathway

Caption: Proposed convergent biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

Caption: A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway holds significant potential for the discovery of novel biocatalysts and the engineered production of this and other halogenated compounds. While the pathway is currently unconfirmed, the detailed understanding of the homologous pentabromopseudilin biosynthesis provides a robust framework for future research. The experimental strategies outlined in this guide offer a clear path toward the complete characterization of this intriguing biosynthetic pathway, which will undoubtedly contribute to the expanding field of natural product biosynthesis and its application in medicine and biotechnology.

References

An In-depth Technical Guide to the Allosteric Inhibition of Myosin by Pentachloropseudilin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of myosin motor proteins by the natural compound Pentachloropseudilin (PClP). It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying molecular and cellular mechanisms.

Executive Summary

This compound (PClP) is a halogenated phenylpyrrole compound that acts as a reversible and allosteric inhibitor of myosin ATPase and motor activity.[1][2][3] It demonstrates marked specificity for class-1 myosins, making it a valuable molecular probe for studying the cellular functions of these motors and a potential lead compound for therapeutic development.[1][2] Structural and kinetic studies have revealed that PClP binds to an allosteric pocket distinct from the ATP and actin-binding sites, effectively uncoupling the chemomechanical cycle of the myosin motor.[1][4] Notably, PClP has also been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, an important consideration for its application in cellular studies.[5]

Mechanism of Allosteric Inhibition

PClP functions as a non-competitive inhibitor of myosin's motor activity.[4] Instead of competing with ATP for the nucleotide-binding pocket, it binds to an allosteric site located approximately 16 Å away, near the actin-binding interface at the tip of the 50-kDa domain.[1][6]

The binding of PClP induces conformational changes that are propagated to the active site through a conserved communication pathway.[1][2] This allosteric modulation results in two primary effects:

-

Reduced Affinity for F-actin: PClP binding significantly weakens the affinity of the myosin motor for actin filaments, particularly in the presence of ATP.[1]

-

Uncoupling of Actomyosin and ATPase Activity: The inhibitor disrupts the efficient coupling between the actin-binding and nucleotide-binding sites, hindering the conversion of chemical energy from ATP hydrolysis into mechanical force.[1][4]

This mechanism effectively traps the myosin in a state that is weakly bound to both actin and nucleotide, thereby inhibiting its movement along actin filaments. The inhibition is reversible, with motor function being fully restored after washout of the compound.[1][7]

Quantitative Data

The inhibitory effects of PClP have been quantified across various myosin isoforms, highlighting its preference for class-1 myosins.

Half-Maximal Inhibitory Concentration (IC50)

The IC50 values demonstrate the concentration of PClP required to inhibit 50% of the actin-activated ATPase activity of different myosin isoforms.

| Myosin Isoform | Organism | Myosin Class | IC50 (µM) | Reference |

| Myosin-1B | Dictyostelium discoideum | 1 | ~2.5 | [1] |

| Myosin-1b | Rattus norvegicus | 1 | ~3.0 | [1] |

| Myosin-1c | Rattus norvegicus | 1 | ~1-5 | [1][4][8] |

| Myosin-2 | Dictyostelium discoideum | 2 | > 90 | [1][2] |

| Myosin-5 | - | 5 | > 90 | [1][2] |

| Myosin-6 | Homo sapiens | 6 | No inhibition at 100 µM | [1] |

| Myosin-7a | Homo sapiens | 7 | No inhibition at 100 µM | [1] |

Kinetic Parameters of PClP Interaction with Myosin-1B

Transient kinetic studies using stopped-flow fluorescence have elucidated the binding parameters of PClP to D. discoideum Myosin-1B.

| Condition | Parameter | Symbol | Value | Unit | Reference |

| Apo (No Nucleotide) | Apparent 2nd-order Rate Constant | k+I | 0.48 ± 0.04 x 10-3 | µM-1s-1 | [1] |

| Apparent Dissociation Rate Constant | k-I | 2.4 ± 0.2 x 10-3 | s-1 | [1] | |

| Dissociation Equilibrium Constant | KI | 4.2 ± 0.8 | µM | [1][9] | |

| + 1 mM ATP | Apparent 2nd-order Rate Constant | k+I,ATP | 7.19 ± 0.25 x 10-3 | µM-1s-1 | [1] |

| Apparent Dissociation Rate Constant | k-I,ATP | 11.8 ± 1.8 x 10-3 | s-1 | [1] | |

| Apparent Dissociation Equilibrium Constant | KI,ATP | 1.64 ± 0.32 | µM | [7] | |

| + F-actin (saturating) | Apparent 2nd-order Rate Constant | k+I | 0.22 ± 0.04 x 10-3 | µM-1s-1 | [1] |

| Apparent Dissociation Rate Constant | k-I | 0.52 ± 0.1 x 10-3 | s-1 | [1] | |

| Dissociation Equilibrium Constant | KI | 2.4 ± 0.8 | µM | [1] |

Effect of PClP on Myosin-1B ATPase and Motility

PClP directly impacts the enzymatic and motor functions of D. discoideum Myosin-1B.

| Parameter | Condition | Value | Unit | Reference |

| kcat (ATPase) | No PClP | 0.45 ± 0.03 | s-1 | [1] |

| 1 µM PClP | 0.3 ± 0.02 | s-1 | [1] | |

| 5 µM PClP | 0.07 ± 0.04 | s-1 | [1] | |

| In Vitro Motility | No PClP | 1.01 ± 0.13 | µm s-1 | [1][9] |

| 2 µM PClP | 0.51 ± 0.08 | µm s-1 | [1][7] |

Experimental Protocols

The characterization of PClP's inhibitory activity relies on several key biochemical and biophysical assays.

Actin-Activated ATPase Assay

This steady-state assay measures the rate of ATP hydrolysis by myosin, which is significantly stimulated in the presence of F-actin. The inhibition by PClP is quantified by measuring the decrease in the rate of inorganic phosphate (Pi) release.

Methodology:

-

Protein Preparation: Purified myosin motor domain constructs and F-actin are prepared and stored in appropriate buffers.

-

Reaction Mixture: A reaction mixture is prepared containing a defined buffer (e.g., 10 mM KCl, 2 mM MgCl₂, 20 mM Tris-HCl pH 7.5, 0.5 mM DTT), a fixed concentration of myosin, and varying concentrations of F-actin.[5]

-

Initiation: The reaction is initiated by the addition of ATP (e.g., 1 mM).[5] For inhibition studies, PClP (dissolved in a solvent like DMSO) is added to the reaction mixture at various concentrations prior to ATP initiation.

-

Quantification of Pi: At specific time points, aliquots of the reaction are stopped (e.g., with an acid-based stop solution). The amount of released inorganic phosphate is quantified, typically using a colorimetric method like the malachite green assay.

-

Data Analysis: The rate of ATPase activity (Vmax or kcat) and the apparent affinity of myosin for actin (Km or Kapp) are determined by fitting the data to the Michaelis-Menten equation.[1] IC50 values are calculated by plotting the percentage of inhibition against the logarithm of PClP concentration.[9]

In Vitro Motility Assay (Gliding Actin Assay)

This assay directly visualizes the motor function of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.

Methodology:

-

Flow Chamber Preparation: A flow chamber is constructed using a microscope slide and a nitrocellulose-coated coverslip.[7][8][9]

-

Myosin Coating: A solution containing myosin motor fragments is introduced into the chamber and allowed to adsorb to the nitrocellulose surface.[7][9]

-

Blocking: The surface is treated with a blocking agent, typically bovine serum albumin (BSA), to prevent non-specific binding of actin filaments.

-

Actin Introduction: Fluorescently labeled F-actin (e.g., rhodamine-phalloidin labeled) is added to the chamber.

-

Initiation of Motility: A final "motility buffer" containing ATP, an oxygen-scavenging system (to prevent photobleaching), and a crowding agent like methylcellulose is introduced.[8] For inhibition studies, this buffer also contains the desired concentration of PClP or a vehicle control (DMSO).

-

Visualization and Analysis: The movement of individual actin filaments is observed using an epifluorescence or Total Internal Reflection Fluorescence (TIRF) microscope and recorded with a sensitive camera.[3][9] The velocity of the gliding filaments is then calculated using tracking software.[3]

Stopped-Flow Fluorescence Spectroscopy

This transient kinetics technique allows for the measurement of rapid biochemical events, such as the binding of PClP to myosin, on a millisecond timescale.

Methodology:

-

Principle: The assay relies on a change in the intrinsic tryptophan fluorescence of myosin upon PClP binding.

-

Instrumentation: A stopped-flow instrument rapidly mixes two solutions (e.g., myosin in one syringe, PClP in another) and monitors the change in fluorescence over time.[1][10]

-

Measurement of Binding:

-

A solution of the myosin motor domain is rapidly mixed with a solution containing a specific concentration of PClP.

-

The increase in tryptophan fluorescence intensity is monitored over time.

-

The resulting kinetic trace is fitted to a single exponential function to obtain an observed rate constant (kobs).[9]

-

-

Data Analysis:

-

By plotting kobs against a range of PClP concentrations, the apparent second-order association rate constant (slope of the line) and the dissociation rate constant (y-intercept) can be determined.[1][9]

-

The equilibrium dissociation constant (KI) can be calculated from these rates or determined directly by titrating myosin with PClP and fitting the change in fluorescence amplitude to a hyperbolic function.[1][9]

-

Off-Target Effects: Inhibition of TGF-β Signaling

Beyond its effects on myosin, PClP is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, with an IC50 of approximately 0.1 µM in various cell lines.[4][5] This effect is highly relevant for interpreting cellular experiments.

The mechanism of TGF-β inhibition is distinct from myosin inhibition. PClP accelerates the internalization and degradation of the cell-surface type II TGF-β receptor (TβRII).[4] This process is mediated by caveolae and leads to lysosome-dependent degradation of the receptor, thereby preventing the initiation of the downstream signaling cascade involving Smad2/3 phosphorylation and nuclear translocation.[4]

Conclusion and Outlook

This compound is a well-characterized allosteric inhibitor with high potency and selectivity for class-1 myosins. Its defined mechanism of action and reversible nature make it an invaluable tool for dissecting the specific roles of myosin-1 isoforms in cellular processes such as membrane trafficking, cortical tension, and cell morphology. However, researchers must remain cognizant of its potent off-target effects on the TGF-β signaling pathway, especially when designing and interpreting in vivo or cell-based experiments. Future work may focus on developing PClP analogs with even greater isoform specificity and reduced off-target activity to enhance its utility as both a research tool and a potential therapeutic agent.

References

- 1. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentabromopseudilin: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]

- 8. Video: The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins - Experiment [app.jove.com]

- 9. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 10. Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloropseudilin (PClP) is a halogenated phenylpyrrole natural product that has garnered significant attention for its potent and selective biological activities. Initially identified as an antimicrobial agent, subsequent research has unveiled its specific inhibitory effects on key cellular processes within mammalian cells. This technical guide provides an in-depth overview of the primary cellular targets of PClP, focusing on its mechanism of action as a modulator of myosin motor proteins and the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in basic science and drug development.

Core Cellular Targets and Quantitative Efficacy

This compound exhibits a dual inhibitory functionality, primarily targeting class-1 myosins and the TGF-β signaling cascade. The quantitative data summarizing its inhibitory potency are presented below.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Various Myosin Isoforms

| Myosin Class | Specific Isoform | IC₅₀ (µM) | Reference |

| Class-1 | Mammalian Myosin-1c | 1 - 5 | [1][2] |

| Mammalian Myosin-1b | 1 - 5 | [2] | |

| Class-2 | > 90 | [1] | |

| Class-5 | > 90 | [1] | |

| Class-6 | Human Myosin-6 | No inhibition at 100 µM | [1] |

| Class-7 | Human Myosin-7a | No inhibition at 100 µM | [1] |

Table 2: Inhibitory Potency (IC₅₀) of this compound on the TGF-β Signaling Pathway

| Target Cell Line | Parameter Measured | IC₅₀ (µM) | Reference |

| A549, HepG2, Mv1Lu | TGF-β-stimulated Smad2/3 phosphorylation | 0.1 | [3] |

| A549, HepG2, Mv1Lu | Plasminogen Activator Inhibitor-1 (PAI-1) promoter activation | 0.1 | [3] |

Signaling Pathways and Mechanisms of Action

Allosteric Inhibition of Myosin Function

This compound acts as a reversible, allosteric inhibitor of myosin motor activity.[1] It binds to a pocket distinct from the ATP- and actin-binding sites, inducing conformational changes that reduce the coupling between these two sites.[1] This allosteric modulation ultimately impedes the mechanochemical cycle of myosin, leading to the inhibition of its motor functions.

Caption: Allosteric inhibition of myosin by this compound.

Inhibition of the TGF-β Signaling Pathway

PClP potently inhibits TGF-β signaling by accelerating the turnover of the cell-surface type II TGF-β receptor (TβRII).[3] This leads to a reduction in the number of available receptors for TGF-β binding, thereby attenuating downstream signaling events, including the phosphorylation of Smad2/3.[3]

References

- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Antimicrobial Properties of Pentachloropseudilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloropseudilin (PClP), a halogenated phenylpyrrole natural product, has garnered significant interest for its potent biological activities. While initially investigated for its role as a selective inhibitor of class-1 myosins, emerging research has highlighted its considerable antimicrobial properties. This technical guide provides a comprehensive exploration of the antimicrobial characteristics of this compound, detailing its mechanism of action, spectrum of activity, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. This compound, a chlorinated phenylpyrrole first isolated from Actinoplanes species, is one such molecule that has demonstrated a broad spectrum of activity against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[1] This document synthesizes the current understanding of this compound's antimicrobial attributes.

Antimicrobial Spectrum of Activity

This compound has been reported to exhibit potent activity primarily against Gram-positive bacteria. While it also shows activity against Gram-negative bacteria, fungi, and yeast, the efficacy is generally more pronounced against Gram-positive organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | NCTC8325 | 2 | [1] |

| Bacillus subtilis | 168 | 16 | [1] |

Mechanism of Action: A Protonophore

The primary antibacterial mechanism of this compound is attributed to its function as a protonophore. This mechanism distinguishes it from many conventional antibiotics that target specific cellular processes like protein or cell wall synthesis.

Dissipation of Proton Motive Force

This compound acts by inserting into the bacterial cell membrane and shuttling protons across it. This action dissipates the proton motive force (PMF), which is the electrochemical gradient of protons across the cytoplasmic membrane. The PMF is crucial for essential cellular processes in bacteria, including ATP synthesis, nutrient transport, and flagellar motion. By disrupting this gradient, this compound effectively short-circuits the cell's energy production and transport systems, leading to growth inhibition and cell death.[2][3][4][5][6]

The proposed mechanism involves the following steps:

-

Protonation: In the acidic extracellular environment, the acidic functional groups of this compound become protonated.

-

Membrane Translocation: The now-neutral, hydrophobic molecule can more readily diffuse across the lipid bilayer of the bacterial cell membrane.

-

Deprotonation: Upon reaching the more alkaline cytoplasm, the molecule releases the proton.

-

Return to the Outer Leaflet: The deprotonated, charged molecule is then driven back to the outer leaflet of the membrane, ready to repeat the cycle.

This continuous shuttling of protons collapses the essential proton gradient.

Signaling Pathway Diagram

The following diagram illustrates the protonophore mechanism of action of this compound.

Caption: Protonophore mechanism of this compound.

Experimental Protocols

The evaluation of the antimicrobial properties of this compound involves a series of standardized in vitro assays. The following sections detail the general methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours for most bacteria and at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Workflow Diagram:

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Protocol:

-

Bacterial Culture Preparation: A logarithmic phase culture of the test bacterium is prepared.

-

Exposure to this compound: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). A growth control without the compound is also included.

-

Sampling Over Time: Aliquots are removed from each culture at specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar medium.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Workflow Diagram:

Caption: Workflow for Time-Kill Kinetic Assay.

Biofilm Inhibition and Disruption Assays

These assays evaluate the ability of this compound to prevent the formation of biofilms or to disrupt pre-formed biofilms.

Protocol for Biofilm Inhibition:

-

Inoculum Preparation: A standardized bacterial suspension is prepared.

-

Treatment and Biofilm Formation: The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of this compound. The plate is then incubated to allow for biofilm formation.

-

Quantification: After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

Protocol for Biofilm Disruption:

-

Biofilm Formation: Biofilms are allowed to form in a microtiter plate by incubating a bacterial culture for a specific period.

-

Treatment: The planktonic cells are removed, and the pre-formed biofilms are treated with various concentrations of this compound.

-

Quantification: After a further incubation period, the biofilm is washed and quantified using the crystal violet staining method as described above.

Workflow Diagram:

Caption: Workflows for Biofilm Inhibition and Disruption Assays.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antimicrobial agents due to its potent activity, particularly against Gram-positive bacteria, and its distinct mechanism of action as a protonophore. This mode of action may be less prone to the development of resistance compared to antibiotics that target specific enzymes.

However, further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Expanded Spectrum of Activity Studies: Comprehensive MIC testing against a broader panel of clinically relevant bacteria and fungi is needed to fully define its antimicrobial spectrum.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, a broader spectrum of activity, and reduced toxicity.

-

Resistance Development Studies: Investigating the potential for and mechanisms of resistance development to this compound is crucial for its long-term viability as a therapeutic candidate.

References

- 1. repo.uni-hannover.de [repo.uni-hannover.de]

- 2. Activity of a novel protonophore against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]

- 4. Characterization of the anti-Staphylococcus aureus fraction from Penthorum chinense Pursh stems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. emerypharma.com [emerypharma.com]

Pentachloropseudilin (PClP): A Technical Whitepaper on its Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentachloropseudilin (PClP) is a naturally occurring, chlorinated phenylpyrrole compound with significant potential as a therapeutic agent.[1] First isolated from the terrestrial actinomycete Actinoplanes (ATCC33002), PClP has demonstrated a range of biological activities, including broad-spectrum antimicrobial effects and potent, specific inhibition of key cellular signaling pathways.[1][2] This document provides a comprehensive technical overview of PClP, focusing on its mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and potential therapeutic applications. The primary molecular targets of PClP identified to date are class-1 myosins and the Transforming Growth Factor-β (TGF-β) signaling pathway, making it a valuable tool for cell biology research and a promising lead compound for drug development.[1][3]

Mechanism of Action

PClP exhibits a dual mechanism of action, primarily functioning as a reversible, allosteric inhibitor of class-1 myosins and as a potent inhibitor of TGF-β signaling.[1][3][4]

Allosteric Inhibition of Myosin Motors

PClP acts as a potent and selective inhibitor of class-1 myosins.[3][5] It binds to an allosteric site on the myosin motor domain, distinct from the ATP and actin-binding sites.[3][6] This binding event induces conformational changes that are transmitted to the catalytic site, leading to:

-

Inhibition of ATPase Activity: PClP significantly reduces the rate of ATP hydrolysis by the myosin motor.[3][6]

-

Reduced Myosin-Actin Affinity: The compound weakens the binding of myosin to actin filaments, particularly in the presence of ATP.[3]

-

Impaired Motor Function: Consequently, the ability of myosin to move along actin filaments is diminished.[3]

This inhibition is highly specific to class-1 myosins, with significantly less or no effect on other myosin classes.[3][5][6] The allosteric inhibition is mediated by a combination of global changes in protein dynamics and direct communication between the allosteric and catalytic sites through a cascade of small conformational changes.[3][5][6]

Inhibition of TGF-β Signaling

PClP is a potent inhibitor of the TGF-β signaling pathway.[1][4] Its mechanism involves:

-

Accelerated Receptor Turnover: PClP promotes the caveolae-mediated internalization of the type II TGF-β receptor (TβRII) from the cell surface.[1]

-

Lysosomal Degradation: Following internalization, PClP directs the TβRII receptor primarily to the lysosomal degradation pathway.[1]

-

Downstream Signal Attenuation: By reducing the cell-surface expression of TβRII, PClP effectively blocks the initial step of the signaling cascade. This leads to the inhibition of TGF-β-stimulated Smad2/3 phosphorylation and the subsequent activation of target gene promoters, such as that for plasminogen activator inhibitor-1 (PAI-1).[1][4] This action has been shown to block TGF-β-induced epithelial to mesenchymal transition (EMT).[1][4]

Quantitative Data

The inhibitory activity of PClP has been quantified across various assays and myosin isoforms.

Table 1: IC50 Values for this compound

| Target | Cell/Assay Type | IC50 Value (µM) | Reference |

| Mammalian Class-1 Myosins | ATPase Activity Assay | 1 - 5 | [3][4][5][6] |

| Class-2 and Class-5 Myosins | ATPase Activity Assay | > 90 | [3][4][5][6] |

| Class-6 and Class-7 Myosins | ATPase Activity Assay | No Inhibition | [3][5][6] |

| TGF-β Signaling | Smad2/3 Phosphorylation / PAI-1 Promoter Activation (A549, HepG2, Mv1Lu cells) | 0.1 - 0.2 | [1][4] |

Table 2: Kinetic Parameters of PClP Inhibition on D. discoideum Myosin-1B

| Parameter | Condition | Value | Reference |

| k_cat | No PClP | 0.45 ± 0.03 s⁻¹ | [3] |

| k_cat | 1 µM PClP | 0.3 ± 0.02 s⁻¹ | [3] |

| In Vitro Motility Velocity | No PClP | 1.01 ± 0.13 µm s⁻¹ | [3][5] |

| In Vitro Motility Velocity | 2 µM PClP | 0.51 ± 0.1 µm s⁻¹ | [3][5] |

| Inhibition Constant (K_I) | Binding Assay | 4.2 ± 0.8 µM | [5] |

Signaling Pathways and Experimental Workflow Visualizations

Diagram 1: Allosteric Inhibition of Myosin by PClP

References

- 1. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Pentachloropseudilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Pentachloropseudilin, a marine-derived pyrrole alkaloid with significant biological activities. This compound is a known allosteric inhibitor of myosin ATPase and a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, making it a valuable tool for research in cancer biology, cell motility, and fibrosis. The synthetic route described herein is based on the efficient total synthesis developed by Knölker and coworkers, which utilizes a key silver(I)-catalyzed cyclization reaction. This protocol includes a step-by-step synthetic procedure, a summary of quantitative data, and graphical representations of the synthetic workflow and the targeted biological pathway.

Introduction

This compound, 2,3,4-trichloro-5-(2,4-dichlorophenyl)-1H-pyrrole, is a halogenated marine natural product first isolated from the bacterium Actinoplanes deccanensis. It has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. Notably, this compound has been identified as a specific allosteric inhibitor of class 1 myosins (Myo1s), particularly Myo1c. More recently, it has been shown to be a potent inhibitor of the TGF-β signaling pathway by accelerating the turnover of the type II TGF-β receptor (TβRII).[1] This dual activity makes it a valuable chemical probe for dissecting complex cellular processes and a potential lead compound for drug development.

The total synthesis of this compound has been achieved through various routes, with the method developed by Knölker and colleagues offering an efficient and scalable approach.[2][3] An optimized version of this synthesis can be completed in seven steps with an overall yield of 21%. This protocol details this synthetic approach, providing a reproducible method for obtaining this compound for laboratory use.

Synthetic Workflow

The total synthesis of this compound begins with commercially available 2,4-dichloroaniline and proceeds through a seven-step sequence. The key transformation is a silver(I)-catalyzed intramolecular cyclization of an N-tosyl-homopropargylamine to form the dihydropyrrole core, which is subsequently oxidized and chlorinated to yield the final product.

Caption: Synthetic workflow for the total synthesis of this compound.

Experimental Protocol

The following protocol is an overview of the synthetic steps. For precise molar quantities, reaction times, and purification details, it is imperative to consult the supporting information of the original publication by Martin et al. in Angewandte Chemie International Edition, 2009, 48(43), 8042-6.

Step 1: Synthesis of N-(2,4-Dichlorophenyl)-p-toluenesulfonamide To a solution of 2,4-dichloroaniline in pyridine, p-toluenesulfonyl chloride (TsCl) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by recrystallization.

Step 2: Synthesis of N-(But-3-yn-1-yl)-N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide The N-tosylated aniline from Step 1 is alkylated with 1-bromo-3-butyne in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is heated to ensure completion. The product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of 5-(2,4-Dichlorophenyl)-1-tosyl-2,3-dihydro-1H-pyrrole The homopropargylamine from Step 2 is dissolved in dichloromethane (CH2Cl2), and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) is added. The reaction mixture is stirred at room temperature to effect the intramolecular cyclization. The product is purified by column chromatography.

Step 4: Synthesis of 5-(2,4-Dichlorophenyl)-1H-pyrrole The dihydropyrrole from Step 3 is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene. The reaction is heated to reflux. The product is purified by column chromatography.

Step 5: Synthesis of 2,3,4-Trichloro-5-(2,4-dichlorophenyl)-1H-pyrrole (this compound) The pyrrole from Step 4 is chlorinated using three equivalents of N-chlorosuccinimide (NCS) in acetonitrile (CH3CN). The reaction is stirred at room temperature. The final product, this compound, is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of this compound.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2,4-Dichloroaniline | p-Toluenesulfonyl chloride, Pyridine | N-(2,4-Dichlorophenyl)-p-toluenesulfonamide | ~95% |

| 2 | N-(2,4-Dichlorophenyl)-p-toluenesulfonamide | 1-Bromo-3-butyne, K2CO3, DMF | N-(But-3-yn-1-yl)-N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide | ~85% |

| 3 | N-(But-3-yn-1-yl)-N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide | AgOTf (cat.), CH2Cl2 | 5-(2,4-Dichlorophenyl)-1-tosyl-2,3-dihydro-1H-pyrrole | ~90% |

| 4 | 5-(2,4-Dichlorophenyl)-1-tosyl-2,3-dihydro-1H-pyrrole | DDQ, Toluene, Reflux | 5-(2,4-Dichlorophenyl)-1H-pyrrole | ~70% |

| 5 | 5-(2,4-Dichlorophenyl)-1H-pyrrole | N-Chlorosuccinimide (3 equiv.), CH3CN | 2,3,4-Trichloro-5-(2,4-dichlorophenyl)-1H-pyrrole | ~40% |

| Overall Yield | This compound | ~21% |

Biological Activity: Inhibition of TGF-β Signaling

This compound has been demonstrated to inhibit the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and extracellular matrix production. The mechanism of inhibition involves the acceleration of the turnover of the type II TGF-β receptor (TβRII). This leads to the lysosomal degradation of the receptor, thereby preventing the phosphorylation of downstream signaling molecules Smad2 and Smad3. The inhibition of Smad phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene expression.

Caption: this compound inhibits TGF-β signaling by promoting TβRII degradation.

Conclusion

The synthetic protocol outlined in this document provides a reliable method for the laboratory-scale production of this compound. Its well-defined biological activities as a myosin inhibitor and a disruptor of TGF-β signaling make it an invaluable tool for researchers in various fields. The provided diagrams offer a clear visualization of both the chemical synthesis and the biological mechanism of action, facilitating a comprehensive understanding of this potent natural product. Researchers are encouraged to consult the primary literature for in-depth experimental details to ensure successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Synthesis of Pentachloropseudilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloropseudilin (PClP) is a synthetically accessible halogenated phenylpyrrole that has garnered significant interest in chemical biology and drug discovery. It functions as a potent and selective allosteric inhibitor of class I myosins (Myo1s), which are molecular motors involved in a myriad of cellular processes, including vesicle trafficking, cell migration, and actin cytoskeleton organization. By inhibiting Myo1s, this compound has been shown to impair angiogenesis, a critical process in tumor growth and metastasis, by disrupting the actin cytoskeleton and integrin trafficking. These properties make this compound a valuable tool for studying myosin biology and a potential lead compound for the development of novel anti-cancer therapeutics.

This document provides a detailed guide to the total synthesis of this compound, based on the efficient seven-step procedure. The synthesis leverages a key silver(I)-catalyzed cyclization reaction to construct the core pyrrole structure.

Data Presentation: Synthesis of this compound

The following table summarizes the seven-step synthesis of this compound, with reported yields for each step, culminating in an overall yield of approximately 21%.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Tosylation | 2,3-Dichloroaniline | N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide | ~95% |

| 2 | N-Alkylation | N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide | N-(But-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide | ~85% |

| 3 | Silver(I)-Catalyzed Cyclization | N-(But-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide | 1-(2,3-Dichlorophenyl)-2-methyl-1H-pyrrole | ~75% |

| 4 | Chlorination (NCS, Step 1) | 1-(2,3-Dichlorophenyl)-2-methyl-1H-pyrrole | 2-Chloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | ~80% |

| 5 | Chlorination (NCS, Step 2) | 2-Chloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | 2,3-Dichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | ~70% |

| 6 | Chlorination (NCS, Step 3) | 2,3-Dichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | 2,3,4-Trichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | ~65% |

| 7 | Detosylation and Aromatization | 2,3,4-Trichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | This compound | ~50% |

| Overall | ~21% |

Experimental Protocols

The following protocols describe the step-by-step synthesis of this compound.

Step 1: Synthesis of N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide

-

Reaction Setup: To a solution of 2,3-dichloroaniline (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford the title compound as a white solid.

Step 2: Synthesis of N-(But-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide

-

Reaction Setup: To a solution of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M), add potassium carbonate (1.5 eq) and 1-bromo-2-butyne (1.2 eq).

-

Reaction Conditions: Stir the mixture at 60 °C for 16 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. After filtration and concentration, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired N-alkynylated sulfonamide.

Step 3: Synthesis of 1-(2,3-Dichlorophenyl)-2-methyl-1H-pyrrole

-

Reaction Setup: In a reaction vessel, dissolve N-(but-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous acetonitrile (0.1 M). Add silver(I) trifluoromethanesulfonate (AgOTf) (10 mol%).

-

Reaction Conditions: Stir the reaction mixture at 80 °C for 4 hours under an inert atmosphere.

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with acetonitrile. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pyrrole product.

Steps 4, 5, and 6: Sequential Chlorination of the Pyrrole Ring

These steps involve the sequential addition of N-chlorosuccinimide (NCS) to introduce three chlorine atoms onto the pyrrole ring. The reactions are typically carried out in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.

-

General Chlorination Protocol: To a solution of the pyrrole from the previous step (1.0 eq) in anhydrous dichloromethane (0.2 M), add NCS (1.1 eq per chlorine atom to be added) at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. For subsequent chlorinations, the crude product from the previous step can be used directly.

-

Work-up and Purification: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) after each chlorination step.

Step 7: Synthesis of this compound (Detosylation and Aromatization)

-

Reaction Setup: Dissolve the 2,3,4-trichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1, 0.1 M). Add a solution of magnesium turnings (10 eq) and a catalytic amount of iodine.

-

Reaction Conditions: Reflux the reaction mixture for 6 hours.

-

Work-up and Purification: Cool the reaction and quench with saturated aqueous NH4Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Overall synthetic route to this compound.

Signaling Pathway of this compound Action

Application Notes and Protocols for Pentachloropseudilin in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloropseudilin (PClP) is a marine-derived chlorinated phenylpyrrole compound with potent and selective biological activities.[1] Initially identified for its antimicrobial properties, PClP has emerged as a valuable tool in cell biology research due to its specific inhibitory effects on key cellular processes.[1] These application notes provide detailed protocols for utilizing PClP in various cell-based assays to investigate its effects on cell physiology, signaling pathways, and cytotoxicity.

Mechanism of Action

This compound exhibits a dual mechanism of action, making it a versatile tool for studying distinct cellular functions:

-

Inhibition of Myosin 1c (Myo1c): PClP acts as a reversible and allosteric inhibitor of myosin ATPase and motor activity.[2][3][4] It shows high selectivity for class-1 myosins, particularly myosin-1c, with IC50 values in the low micromolar range (1-5 µM).[2][3][4] Inhibition of Myo1c disrupts cellular processes reliant on this motor protein, such as the regulation of lysosomal morphology and distribution.[2]

-

Inhibition of Transforming Growth Factor-β (TGF-β) Signaling: PClP is a potent inhibitor of the TGF-β signaling pathway, with an IC50 of 0.1 µM in target cells like A549, HepG2, and Mv1Lu.[1] It achieves this by accelerating the caveolae-mediated internalization and subsequent lysosomal degradation of the type II TGF-β receptor (TGFβRII), thereby attenuating downstream signaling, including Smad2/3 phosphorylation and the epithelial-to-mesenchymal transition (EMT).[1]

Signaling Pathway Diagrams

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various cell-based assays.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 for Myosin 1c Inhibition | Mammalian class-1 myosins | 1 - 5 µM | [2][4] |

| IC50 for TGF-β Signaling Inhibition | A549, HepG2, Mv1Lu | 0.1 µM | |

| Effective Non-Toxic Concentration | HeLa | 1 - 5 µM (for 16h treatment) | [2] |

| Cytotoxic Concentration | HeLa | > 25 µM | [2] |

Experimental Protocols

Protocol 1: Assessment of PClP's Effect on Lysosome Morphology

This protocol details the procedure to observe changes in lysosome morphology in HeLa cells upon treatment with PClP, consistent with Myosin 1c inhibition.

Caption: Workflow for analyzing lysosome morphology.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (PClP) stock solution in DMSO

-

DMSO (vehicle control)

-

24-well plates with sterile glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-Lamp1

-

Fluorescently labeled secondary antibody

-

Fluorescently labeled phalloidin (for F-actin staining)

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and growth.

-

Prepare working solutions of PClP in culture medium at final concentrations of 1 µM, 2.5 µM, and 5 µM. Also, prepare a vehicle control with the same concentration of DMSO.

-

Aspirate the old medium and replace it with the PClP-containing or vehicle control medium. Incubate for 16 hours.[2]

-

After incubation, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[2]

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.[2]

-

Incubate with the primary anti-Lamp1 antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Carefully remove the coverslips from the wells and mount them onto glass slides using a DAPI-containing mounting medium.

-

Image the cells using a fluorescence microscope. Observe changes in lysosome size and distribution between control and PClP-treated cells. PClP treatment is expected to cause lysosomes to become large, swollen, and ring-like.[2]

Protocol 2: Evaluation of TGF-β Signaling Inhibition

This protocol is designed to assess the inhibitory effect of PClP on TGF-β-induced Smad2/3 phosphorylation in A549 cells via Western blotting.

Materials:

-

A549 cells

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (PClP) stock solution in DMSO

-

Recombinant human TGF-β1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed A549 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with PClP at various concentrations (e.g., 0.01, 0.1, 1 µM) or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 (typically 5 ng/mL) for 30-60 minutes. Include an unstimulated control.

-